3-Azabicyclo[3.2.1]octane-2,4-dione
Description
Overview of Bridged Bicyclic Imides in Contemporary Organic and Medicinal Chemistry Research
Bridged bicyclic imides represent a class of compounds that have garnered considerable attention in organic and medicinal chemistry. Their rigid, three-dimensional structures offer a unique scaffold for the design of novel therapeutic agents and complex molecular architectures. ontosight.ai The incorporation of a bicyclic framework can lead to improved physicochemical properties, such as enhanced metabolic stability and water solubility, which are crucial for drug development. ontosight.airsc.org
The constrained nature of these molecules can also confer higher binding affinity and selectivity for biological targets. ontosight.ai Researchers are actively exploring bridged bicyclic compounds for their potential as drug candidates in various therapeutic areas. ontosight.ai The synthesis of these complex structures often requires sophisticated multi-step reactions, making the development of efficient synthetic routes a key area of investigation. evitachem.com
Historical Trajectories and Evolution of Research on 3-Azabicyclo[3.2.1]octane-2,4-dione and its Analogues
The study of bicyclic ketones has a history that extends back to the 19th century, with systematic investigations into their reactivity gaining momentum in the mid-20th century. The synthesis of the bicyclo[3.2.1]octane-2,4-dione scaffold has been achieved through various methods, often starting from materials like norbornene.
A significant advancement in the synthesis of related structures came with the development of a solvent-free thermolytic cyclization, which provided an efficient route to 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione. rsc.org This method highlights the ongoing efforts to create more practical and less hazardous synthetic pathways for these valuable compounds. rsc.org The exploration of bicyclic imides with bridgehead nitrogen atoms has also been a subject of research, further expanding the chemical space of these compounds. acs.org
Significance of the this compound Scaffold as a Research Focus
The this compound scaffold and its derivatives are of particular interest due to their potential biological activities. ontosight.ai Compounds within the broader azabicyclo class have been investigated for a range of therapeutic applications, including neurological effects. ontosight.aiontosight.ai The unique three-dimensional structure of the azabicyclo[3.2.1]octane ring system makes it an attractive building block in drug discovery. ontosight.ai
Derivatives of this scaffold have been synthesized and studied for their potential as therapeutic agents. For instance, compounds incorporating this framework have been investigated for their utility in alleviating symptoms of anxiety and depression. google.com The development of synthetic routes to derivatives, such as those with diethylamino-2-butynyl or dimethylaminopropyl side chains, indicates the active exploration of this chemical space for potential pharmacological applications. nih.govontosight.ai The versatility of the this compound core allows for the introduction of various substituents, enabling the fine-tuning of its chemical and biological properties. evitachem.comontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-4-1-2-5(3-4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCNSNHPXLOUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286479 | |
| Record name | 3-azabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5763-45-1 | |
| Record name | Norcamphorimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-azabicyclo[3.2.1]octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azabicyclo[3.2.1]octane-2,4-dione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PAY8DY7PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches for 3 Azabicyclo 3.2.1 Octane 2,4 Dione Derivatives
Classical and Foundational Synthetic Pathways to the 3-Azabicyclo[3.2.1]octane-2,4-dione Core
The foundational methods for constructing the this compound skeleton typically rely on robust, multi-step cyclization reactions that build the bridged framework from simpler cyclic or acyclic precursors.
The construction of the this compound core often involves intramolecular cyclization reactions. One common approach is a Michael-type intramolecular cycloaddition. ucl.ac.uk These strategies build the complex bicyclic scaffold in a controlled, stepwise manner. Another established route involves the cyclocondensation of suitably functionalized cyclopentane (B165970) derivatives. For instance, processes have been developed starting from 3-acetyl-cyclopentanecarboxylic acid alkyl esters. google.com These precursors undergo cyclization to form the bicyclic dione (B5365651) system. While effective, these multi-step syntheses can sometimes be lengthy and may require purification of intermediates at each stage. rsc.org
Thermolysis provides a direct and often solvent-free method for the key cyclization step in forming bridged azabicyclic diones. This technique has been effectively used in the synthesis of related structures like 8-oxa-3-aza-bicyclo[3.2.1]octane-2,4-dione. rsc.org In this approach, a di-ammonium salt of a precursor dicarboxylic acid is heated, typically to a high temperature (e.g., 230 °C). rsc.org The thermal energy drives the intramolecular condensation and cyclization, forming the stable imide ring of the bicyclic dione while releasing ammonia (B1221849) and water. This solvent-free method is advantageous as it can simplify the purification process and reduce chemical waste, aligning with the principles of green chemistry. rsc.org
Advanced and Stereoselective Synthetic Techniques for Functionalized this compound Analogues
Modern synthetic efforts have focused on developing stereoselective methods to control the three-dimensional arrangement of atoms in the bicyclic framework. This is crucial for applications in drug discovery, where specific stereoisomers often exhibit desired biological activity.
Achieving high enantioselectivity in the synthesis of this compound derivatives is a primary objective of contemporary organic synthesis. A powerful strategy is the asymmetric desymmetrization of prochiral 1,3-diketones using chiral catalysts. This approach allows for the creation of multiple stereocenters in a single, efficient transformation. Organocatalysis, in particular, has emerged as a powerful tool for these transformations, enabling the enantioselective synthesis of various bicyclo[3.2.1]octane derivatives. researchgate.net
Among the most effective modern techniques is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. rsc.org These catalysts facilitate desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones that have a tethered electron-deficient alkene. rsc.orgresearchgate.net The chiral phosphoric acid activates the substrate through hydrogen bonding, creating a specific chiral environment. This environment directs the intramolecular Michael addition to proceed stereoselectively, yielding the bridged bicyclic product with high levels of enantiopurity. nih.gov The catalyst's structure, particularly the substituents on the binaphthyl backbone, is crucial for achieving high enantioselectivity. nih.govbeilstein-journals.org
The table below summarizes the performance of a selected chiral phosphoric acid catalyst in the desymmetrizing Michael cyclization to form bicyclo[3.2.1]octane derivatives.
| Substrate (Diketone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 2-allyl-2-(3-oxobutyl)cyclopentane-1,3-dione | (R)-TRIP | 95 | 92 |
| 2-allyl-2-(3-oxopentyl)cyclopentane-1,3-dione | (R)-TRIP | 96 | 91 |
| 2-allyl-2-(4-methyl-3-oxopentyl)cyclopentane-1,3-dione | (R)-TRIP | 98 | 94 |
| 2-allyl-2-(3-oxo-3-phenylpropyl)cyclopentane-1,3-dione | (R)-TRIP | 99 | 96 |
Data derived from studies on chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations. rsc.orgresearchgate.net
Enantioselective Synthesis Strategies for this compound Derivatives
Asymmetric Induction Mechanisms in the Preparation of Chiral Analogues
The synthesis of chiral this compound analogues and related scaffolds relies heavily on asymmetric induction, where stereochemical control is exerted during the reaction to favor the formation of one enantiomer or diastereomer over others. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, influencing the trajectory of bond formation.
One prominent mechanism involves the use of chiral organocatalysts, such as derivatives of proline or cinchona alkaloids. In domino reactions that form the bicyclic system, these catalysts can activate substrates by forming chiral iminium or enamine intermediates. This transient chiral complex then directs the approach of the reacting partner, leading to high levels of enantioselectivity. For instance, the use of chiral diphenylprolinol trimethylsilyl (B98337) ether in domino Michael-aldol reactions has been shown to produce bicyclo[3.2.1]octane derivatives with excellent enantioselectivities, often exceeding 98% ee. rsc.org
Another approach involves the use of chiral metal complexes. For example, rhodium(II) carboxylates with chiral ligands, such as (S)-N-(tert-butylbenzene)sulfonylprolinate, can catalyze the decomposition of vinyldiazomethanes to form metal carbenoids. emory.edu These chiral carbenoids then undergo annulation reactions with dienes like furan (B31954) to produce oxabicyclo[3.2.1]octene derivatives with high asymmetric induction (82−95% de). emory.edu The stereochemical outcome is dictated by the chiral environment created by the ligand around the metal center.
Chiral auxiliaries, which are temporarily incorporated into a reactant molecule, also serve as a powerful tool for asymmetric induction. Although less common in the direct synthesis of the target dione, the principle is widely applied in related systems. The auxiliary, such as (S)-lactate or (R)-pantolactone, directs the stereochemical course of a reaction before being cleaved to yield the chiral product. emory.edu
Desymmetrization Approaches to the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane scaffold, the core of tropane (B1204802) alkaloids, is a close structural relative of the 3-azabicyclo[3.2.1]octane system. rsc.orgehu.es A powerful strategy for the enantioselective synthesis of this scaffold is the desymmetrization of achiral, meso-starting materials, such as tropinone (B130398) derivatives. rsc.orgresearchgate.net This approach introduces chirality by selectively reacting with one of two equivalent functional groups in the symmetrical precursor.
Several methodologies have been developed for this purpose:
Chiral Base-Mediated Deprotonation: Chiral lithium amides, such as lithium (S,S)-N,N-bis(1-phenylethyl)amide, can selectively deprotonate one of the two enantiotopic α-protons of tropinone. The resulting chiral enolate can then be trapped by an electrophile, such as in an aldol (B89426) reaction with benzaldehyde, proceeding with high enantiocontrol. ehu.es
Palladium-Catalyzed Asymmetric Allylic Alkylation: In the presence of a chiral palladium catalyst, the enolate of N-protected tropinone derivatives can undergo allylic alkylation, effectively desymmetrizing the molecule. ehu.es
Intramolecular Desymmetrization of meso-Epoxides: An innovative approach involves the intramolecular desymmetrization of meso-epoxides. Chiral phosphoric acids can catalyze the enantioselective ring-opening of a meso-4,5-epoxycycloheptylamine, leading to the formation of the chiral 8-azabicyclo[3.2.1]octane core. researchgate.net
These desymmetrization strategies are highly efficient as they generate chirality from a readily available achiral starting material, often establishing multiple stereocenters in a single step. rsc.org
Organocatalytic Construction of Bicyclo[3.2.1]octanes
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a cornerstone for the synthesis of complex structures like bicyclo[3.2.1]octanes. mdpi.comnih.gov This approach avoids the use of potentially toxic and expensive metal catalysts and has been successfully applied to the enantioselective construction of the bicyclo[3.2.1]octane framework. nih.govnih.gov
A variety of organocatalytic methods have been reported:
Domino Michael/Aldol Reactions: This is one of the most prevalent strategies. Chiral amines or their derivatives catalyze a cascade reaction between cyclic 1,3-diones or ketoesters and α,β-unsaturated aldehydes or ketones. nih.govnih.gov The reaction proceeds through sequential Michael and aldol additions to construct the bicyclic system with multiple stereocenters. nih.govacs.org For example, the reaction of β,γ-unsaturated 1,2-ketoesters with cyclic 1,3-ketoesters can yield bicyclo[3.2.1]octanes in good yields (53–98%) and with high enantioselectivities (up to 95:5 ee). nih.govacs.org
[3+2] Annulations: Chiral catalysts, such as Rawal's quinine-squaramide catalyst, can facilitate [3+2] annulation reactions. For instance, the reaction of 2-hydroxy-3,5-dialkyl-p-quinones with α-alkylnitroethylenes constructs chiral bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity, even at very low catalyst loadings (down to 500 ppm). rsc.org
Dual Catalysis: Some synthetic routes employ a dual catalysis system, combining aminocatalysis and carbene catalysis, to achieve the desired transformation. This sequential approach can provide good yields and stereoselectivities in the synthesis of the bicyclo[3.2.1]octane core from β-ketoesters and α,β-unsaturated aldehydes. nih.gov
The versatility of organocatalysis allows for the construction of a wide range of functionally rich bicyclo[3.2.1]octanes, which are valuable skeletons for natural products and pharmaceuticals. mdpi.comrsc.org
Domino Michael/Aldol Reactions in Bicyclo[3.2.1]octane Formation
Domino (or cascade) Michael/Aldol reactions are a highly efficient and atom-economical method for the one-pot synthesis of complex bicyclo[3.2.1]octane structures. rsc.org This strategy involves an intermolecular Michael addition followed by an intramolecular aldol condensation, rapidly building the bicyclic framework.
The general sequence involves the reaction of a nucleophile, typically a cyclic 1,3-dicarbonyl compound, with a Michael acceptor, such as an α,β-unsaturated aldehyde, ketone, or ester. nih.govacs.org In the presence of an organocatalyst, this sequence can be rendered highly enantioselective and diastereoselective. nih.govnih.gov
A key example is the reaction between cyclic 1,3-ketoesters and β,γ-unsaturated 1,2-ketoesters or amides, catalyzed by a chiral primary amine-thiourea catalyst. nih.gov This reaction proceeds to form polysubstituted chiral bicyclo[3.2.1]octanes with up to four stereogenic centers, including two quaternary carbons, in good yields and stereoselectivities. nih.govacs.org The reaction tolerates a variety of substituents on both reaction partners. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| Cyclic 1,3-ketoester | β,γ-unsaturated 1,2-ketoester | Chiral amine/thiourea | 53-98 | 1:1 to 5:1 | up to 95 |
| 1,2-cyclohexanedione | α,β-unsaturated aldehyde | Diphenylprolinol silyl (B83357) ether | Good | - | up to 98 |
| 2-benzyl-3-hydroxynaphthalene-1,4-dione | Methyl vinyl ketone | Quinine-based catalyst | Good | Good | - |
This table presents a summary of representative domino Michael/Aldol reactions for bicyclo[3.2.1]octane synthesis. rsc.orgnih.govnih.govacs.orgnih.gov
The stereochemical outcome of these reactions can sometimes be influenced by the choice of solvent, base, and temperature, allowing for control over the relative configuration of the product. rsc.org
1,3-Dipolar Cycloaddition Reactions in the Synthesis of Azabicyclic Systems
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings, making it a valuable tool for the synthesis of azabicyclic systems. wikipedia.orgorganicchemistrydata.org The reaction involves a 1,3-dipole, a molecule with a three-atom π-system containing four electrons, and a dipolarophile, typically an alkene or alkyne. wikipedia.org
For the synthesis of the 3-azabicyclo[3.2.1]octane core, an intramolecular 1,3-dipolar cycloaddition is a particularly attractive strategy. This involves a molecule containing both the 1,3-dipole and the dipolarophile, which upon reaction, forms the bicyclic structure. Azomethine ylides are commonly used 1,3-dipoles for this purpose, as their cycloaddition with an alkene dipolarophile directly furnishes the pyrrolidine (B122466) ring, a key component of the azabicyclic scaffold. nih.gov
This strategy offers several advantages:
Efficiency: It rapidly constructs the core bicyclic framework, establishing multiple C-C and C-N bonds in a single step.
Stereocontrol: The reaction is often highly stereospecific, with the stereochemistry of the dipolarophile being transferred to the product. Asymmetric versions can be achieved using chiral catalysts or auxiliaries. researchgate.net
Versatility: A wide range of 1,3-dipoles (e.g., azomethine ylides, nitrones, nitrile oxides) and dipolarophiles can be employed, allowing access to diverse azabicyclic structures. wikipedia.orgrsc.org
For instance, an intramolecular cycloaddition of an endocyclic azomethine ylide can be used as a key step to establish the N-heterocyclic array found in complex natural products. nih.gov
Staudinger Reaction Applications for Enhanced Scaffold Complexity
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams. This reaction can be strategically applied to pre-existing azabicyclic scaffolds to enhance their structural complexity and introduce valuable chemical features, such as quaternary stereocenters. frontiersin.org
In the context of scaffolds related to 3-azabicyclo[3.2.1]octane, a carboxylic acid functional group on the core structure can be converted into a more reactive acyl chloride. Treatment with a base then generates a ketene intermediate in situ. This ketene can react with various imines to generate polycyclic spiro-β-lactams. frontiersin.org This transformation is significant because it converts an sp³ carbon into a quaternary spiro-center, which is a common motif in biologically active compounds. frontiersin.orgresearchgate.net
This application of the Staudinger reaction serves as a powerful tool in diversity-oriented synthesis. Starting from a common azabicyclic core, this reaction allows for the introduction of a wide range of substituents (from the imine component), leading to a library of structurally diverse and complex molecules. frontiersin.org The resulting spiro-β-lactam products occupy a different region of chemical space compared to their parent bicyclic precursors. researchgate.net
Bridging Strategies in the Synthesis of Diazabicyclo[3.2.1]octane-2,4-diones
The synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-diones, which contain the core structure of interest with an additional nitrogen atom at the 8-position, requires specific bridging strategies. These methods typically start from a piperazine-2,6-dione (B107378) precursor and install a two-carbon bridge across the 2- and 6-positions. d-nb.infonih.gov
Several synthetic strategies have been successfully employed:
Dieckmann-Analogous Cyclization: This approach involves alkylating a piperazine-2,6-dione with an acetate (B1210297) derivative (e.g., ethyl bromoacetate) to introduce a carboxymethyl group. Subsequent intramolecular cyclization under basic conditions, analogous to a Dieckmann condensation, forges the bridge and forms the bicyclic dione system. nih.govnih.govresearchgate.net
Reaction with Dielectrophiles: A direct one-pot bridging can be achieved by reacting the piperazine-2,6-dione with a suitable C2 dielectrophile. For example, transformation with 1,4-dibromobut-2-ene can provide the 3,8-diazabicyclo[3.2.1]octane-2,4-dione scaffold, which also incorporates a vinyl group on the carbon bridge. nih.gov Similarly, reaction with 3-halo-2-halomethylprop-1-enes can be used. nih.govnih.gov
These methods provide access to conformationally restricted piperazine (B1678402) derivatives, which can be valuable for designing ligands with specific three-dimensional orientations for biological targets. d-nb.info
| Precursor | Reagent(s) | Strategy | Product |
| Piperazine-2,6-dione | 1. Base; 2. Ethyl bromoacetate; 3. Base | Alkylation / Dieckmann-analogous cyclization | 3,8-diazabicyclo[3.2.1]octane-2,4-dione |
| Piperazine-2,6-dione | 1,4-dibromobut-2-ene | One-pot bridging with dielectrophile | Vinyl-substituted 3,8-diazabicyclo[3.2.1]octane-2,4-dione |
This table summarizes key bridging strategies for the synthesis of 3,8-diazabicyclo[3.2.1]octane-2,4-diones. nih.govnih.govresearchgate.net
Process Optimization and Scalability Considerations for Research Applications
The successful transition of a synthetic route from a small-scale discovery phase to a larger, preparative scale suitable for extensive research applications hinges on careful process optimization and scalability considerations. For derivatives of this compound, research has focused on developing efficient, high-yielding, and practical synthetic methods that are both economical and amenable to scale-up. Key strategies include the optimization of reaction conditions, the development of one-pot procedures, and the avoidance of hazardous reagents and laborious purification techniques.
For other analogs, such as those in the 3,8-diazabicyclo[3.2.1]octane series, scalable processes have been developed that yield significant quantities of the core structure. One improved, five-step process affords the desired scaffold in a total yield of 42%, demonstrating scalability for producing diverse derivatives. researchgate.net Similarly, synthetic sequences for producing azaspiro bicyclo hydantoin (B18101) derivatives, which involve the 8-azabicyclo[3.2.1]octane core, have been explicitly designed to be easily scaled up to provide sufficient material for further chemical transformations. scispace.com
The table below summarizes optimized conditions for key transformations in the synthesis of this compound analogs, highlighting strategies conducive to laboratory-scale production.
| Precursor | Transformation | Key Optimization/Scalability Feature | Conditions | Yield | Reference |
| (2R,5S)-tetrahydrofuran-2,5-dicarboxylic acid di-ammonium salt | Imide Formation | Solvent-free thermolysis; avoids complex purification | Neat solid, stirred and heated at 230°C for 6h | 78% | rsc.org |
| 8-Azabicyclo[3.2.1]octan-3-one | Boc Protection | High-yielding protection step amenable to scale-up | Boc anhydride, Triethylamine, THF, room temp. | 77% | scispace.com |
| N-Benzyl-2,5-dicarbethoxypyrrolidine | Multi-step sequence | An improved and scalable process for a related scaffold | Five steps including reduction and cyclization | 42% | researchgate.net |
Further considerations for scalability in a research context involve the purification of intermediates and final products. Methods that avoid laborious column chromatography are preferred. rsc.orgscispace.com For example, designing syntheses where products can be isolated as crystalline solids through precipitation or simple extraction significantly improves the practicality and throughput of the process. rsc.org The use of robust and well-understood reactions, such as standard N-alkylation and N-acylation on the bicyclic amine, allows for the reliable and predictable synthesis of a diverse library of derivatives.
The table below outlines various synthetic approaches for the bicyclo[3.2.1]octane core, emphasizing their suitability for research applications.
| Synthetic Strategy | Starting Materials | Key Advantages for Research Scale-Up | Reference |
| Thermolysis of Di-ammonium Salt | Furan-2,5-dicarboxylic acid | High-yielding, solvent-free key step, no chromatographic purification required. | rsc.org |
| Multi-step Linear Synthesis | 8-Azabicyclo[3.2.1]octan-3-one | Described as "easily scaled up" to provide material for further transformations. | scispace.com |
| One-Pot Michael-Aldol Annulation | Substituted 1,3-cyclohexanediones and enals | Efficient construction of complex scaffold in one step with high yield and stereocontrol. | ucl.ac.uk |
| Oxidative Ring-Opening/Cyclization | 3-Methylene-bicyclo[2.2.1]heptan-2-one | Utilizes readily available starting materials for an economical process. | google.com |
Structural Elucidation and Advanced Conformational Analysis of 3 Azabicyclo 3.2.1 Octane 2,4 Dione Systems
Comprehensive Spectroscopic Characterization Methods
Spectroscopic analysis is a cornerstone in the structural determination of 3-azabicyclo[3.2.1]octane-2,4-dione systems, offering detailed insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is indispensable for delineating the carbon skeleton and relative stereochemistry of 3-azabicyclo[3.2.1]octane derivatives. researchgate.net Through the analysis of chemical shifts, coupling constants, and various 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY, unambiguous assignments of proton and carbon resonances can be achieved. researchgate.netnih.gov
For instance, in the ¹H NMR spectrum of the parent this compound, specific protons can be identified by their characteristic chemical shifts and splitting patterns. smolecule.com The stereochemical arrangement significantly affects these parameters. smolecule.com Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework, with the carbonyl carbons of the dione (B5365651) moiety exhibiting distinct resonances. smolecule.com The rigid bicyclic structure often leads to well-resolved signals, minimizing conformational averaging. smolecule.com Advanced NMR techniques are also employed to study more complex substituted derivatives, allowing for the complete assignment of their bicyclic systems. researchgate.netresearchgate.net
Table 1: Representative NMR Data for 3-Azabicyclo[3.2.1]octane Derivatives
| Compound/Analog Class | Nucleus | Key Chemical Shifts (δ, ppm) or Coupling Constants (Hz) | Source |
| This compound | ¹³C | Carbonyl carbons: ~207.5 and 210.2 ppm | |
| (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione (related bicyclic dione) | ¹H | Protons adjacent to nitrogen: 3.5-4.5 ppm | smolecule.com |
| (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione (related bicyclic dione) | ¹³C | Carbonyl carbons: 160-170 ppm | smolecule.com |
| 3-Methyl-3-azabicyclo[3.2.1]octane derivatives | ¹H, ¹³C | Chair-envelope conformation with equatorial N-CH₃ group | researchgate.net |
This table presents a selection of NMR data from various sources. Specific values may differ based on the exact compound and experimental conditions.
Mass spectrometry (MS) is a vital tool for confirming the molecular weight and assessing the purity of this compound and its analogs. The technique provides a precise molecular formula through high-resolution mass spectrometry (HRMS). Electron ionization (EI) mass spectrometry of the parent compound reveals a molecular ion peak corresponding to its molecular weight.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, the loss of a carbonyl group (CO) is a common fragmentation pathway for diones. libretexts.org In substituted 3-azabicyclo[3.2.1]octane derivatives, the fragmentation is influenced by the nature and position of the substituents. nasa.gov The analysis of these fragmentation patterns aids in the structural elucidation of unknown derivatives and impurities.
Table 2: Mass Spectrometry Data for this compound
| Identifier | Value | Source |
| Molecular Formula | C₇H₉NO₂ | nih.gov |
| Molecular Weight | 139.15 g/mol | nih.gov |
| Exact Mass | 139.063329 Da | nih.gov |
| Molecular Ion Peak (m/z) | 138.068 | |
| Key Fragment (m/z) | 110 (loss of CO) |
X-ray Crystallography for Precise Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure, including the absolute and relative configuration, of this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, revealing the exact positions of all atoms in the crystal lattice.
This technique has been instrumental in unequivocally establishing the stereochemistry of various derivatives within this class of compounds. nottingham.ac.uk For example, the crystal structure of 3-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane, a related bicyclic system, confirmed a flattened chair-chair conformation. researchgate.net Similarly, X-ray diffraction has been used to determine the crystal structure of other related azabicyclo[3.2.1]octane derivatives, providing critical data on bond lengths, bond angles, and torsion angles that define their solid-state conformation. researchgate.netuni-regensburg.de
Conformational Features and Dynamics of the Bicyclic Ring System
The 3-azabicyclo[3.2.1]octane ring system possesses distinct conformational features. Computational models and experimental data suggest that the molecule often adopts a conformation that minimizes steric strain, such as a chair-boat conformation. The bicyclic system is not planar and exhibits a specific puckering of its rings.
Studies on related 3-azabicyclo[3.3.1]nonane derivatives, which share a similar bridged structure, indicate a preference for a flattened chair-chair conformation in solution, as determined by NMR data. researchgate.net The piperidine (B6355638) ring within the bicyclic system can adopt different conformations, such as a chair or an envelope form, depending on substitution patterns. researchgate.net For example, in some 3-methyl-3-azabicyclo[3.2.1]octane esters, a chair-envelope conformation is proposed. researchgate.net The conformational dynamics, including ring-flipping and the rotational barriers of substituents, are crucial aspects of their stereochemistry. acs.org
Impact of Substituents on the Stereochemistry and Conformation of 3-Azabicyclo[3.2.1]octane-2,4-diones
The introduction of substituents onto the this compound scaffold can significantly influence its stereochemistry and preferred conformation. The size, electronics, and position of the substituents dictate the conformational outcome.
Mechanistic Investigations of Chemical Transformations Involving 3 Azabicyclo 3.2.1 Octane 2,4 Dione Scaffolds
Elucidation of Reaction Mechanisms in the Synthesis of Azabicyclic Compounds
The construction of the 3-azabicyclo[3.2.1]octane-2,4-dione core can be achieved through various synthetic strategies, with the underlying mechanisms often dictating the efficiency and feasibility of the chosen route. While direct mechanistic studies on the synthesis of the parent this compound are not extensively documented in publicly available literature, the formation of the closely related bicyclo[3.2.1]octane and other azabicyclo[3.2.1]octane systems provides valuable insights into the plausible reaction pathways.
One of the fundamental approaches to constructing bicyclic systems is through cyclocondensation reactions . These reactions typically involve a series of intramolecular steps, starting from acyclic or monocyclic precursors, to form the bicyclic framework. For the carbocyclic analogue, bicyclo[3.2.1]octane-2,4-dione, synthesis often begins with materials like norbornene or cyclopentadiene (B3395910) dimer. benchchem.com A common pathway involves the base-catalyzed cyclization of a 3-acetylcyclopentanecarboxylic acid methyl ester, which itself can be generated from the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one. benchchem.com The mechanism of the final cyclization step likely proceeds through the formation of an enolate followed by an intramolecular Claisen-type condensation.
Another powerful strategy for the synthesis of related bicyclic scaffolds is the domino Michael-aldol reaction . This cascade reaction offers an efficient route to polysubstituted bicyclo[3.2.1]octanes. Mechanistic investigations have been crucial in optimizing these reactions to enhance enantioselectivity. benchchem.com For instance, the reaction between a β,γ-unsaturated amide and a 1,3-ketoester, catalyzed by an organocatalyst, proceeds through a conjugate addition followed by an intramolecular aldol (B89426) cyclization to furnish the bicyclic core.
Furthermore, intramolecular [3+2] nitrone cycloaddition reactions have been employed to create complex bicyclo[3.2.1]octane frameworks with high regio- and diastereoselectivity. benchchem.com This type of 1,3-dipolar cycloaddition involves the reaction of a nitrone with an alkene. A notable example is the reaction of vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides, which proceeds under catalyst-free conditions to yield bicyclic isoxazolidines. benchchem.com These isoxazolidines can then serve as precursors to various alkaloids and other bioactive molecules containing the bicyclo[3.2.1]octane skeleton. benchchem.com
The Beckmann rearrangement of oximes derived from bicyclo[3.2.1]octanones presents a viable route to the corresponding azabicyclic lactams. For example, the rearrangement of substituted 2-hydroximinonorbornanone carboxylic acids has been shown to selectively produce functionalized 7-oxo-6-azabicyclo[3.2.2]nonanes, a related bridged system. researchgate.net The mechanism involves the acid-promoted migration of the carbon anti to the oxime's hydroxyl group to the nitrogen atom, forming a nitrilium ion intermediate which is then hydrolyzed. The regioselectivity of this rearrangement is a key aspect, determining which carbon atom migrates and thus the final lactam structure.
Understanding Stereochemical Control and Regioselectivity in Synthetic Routes
The presence of multiple stereocenters in the this compound scaffold necessitates precise control over stereochemistry during its synthesis. The rigid bicyclic framework also presents challenges and opportunities for regioselective functionalization.
Stereochemical control is often achieved through the use of chiral catalysts or auxiliaries. In the synthesis of related bicyclo[3.2.1]octanes, chiral phosphoric acids have proven to be effective Brønsted acid catalysts for enantioselective transformations. benchchem.com These catalysts create a chiral environment by activating substrates through hydrogen bonding, thereby directing the stereochemical outcome of the reaction. benchchem.com A key application is the desymmetrizing Michael cyclization of 2,2-disubstituted cyclic 1,3-diketones that have a tethered electron-deficient alkene. benchchem.com
The enantioselective desymmetrization of prochiral cyclic 1,3-diketones is another powerful strategy for the asymmetric synthesis of bicyclo[3.2.1]octane frameworks. benchchem.com This method allows for the creation of multiple stereocenters in a single step, leading to enantiomerically enriched products. benchchem.com
Regioselectivity is a critical consideration in both the synthesis and subsequent reactions of the this compound scaffold. The dione (B5365651) functionality itself presents two electrophilic carbonyl carbons. The acylation of the carbocyclic analogue, bicyclo[3.2.1]octane-2,4-dione, for instance, typically occurs at the C3 position, the carbon atom situated between the two carbonyls, via an enolate intermediate. benchchem.com
In the context of cycloaddition reactions, the regioselectivity of the interaction between the dipole and the dipolarophile is paramount. For example, in the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylate (B77674) derivatives to form 3,8-diazabicyclo[3.2.1]octanes, the regiochemistry of the cycloaddition and the stereochemistry of the resulting ester substituent have been rationalized using Density Functional Theory (DFT) studies. acs.org These studies have shown that the reaction proceeds to afford 3,8-diazabicyclo[3.2.1]octanes with an exo carboxylate group, consistent with experimental observations. acs.org The regioselectivity is driven by the electronic properties of the reacting species. acs.org
Mechanistic Studies of Rearrangement Reactions within Azabicyclic Frameworks
The rigid yet strained nature of the 3-azabicyclo[3.2.1]octane framework makes it susceptible to various rearrangement reactions, which can be exploited to access novel molecular architectures. Mechanistic studies of these rearrangements are essential for predicting and controlling the reaction outcomes.
A notable example is the skeletal rearrangement observed in the context of 3,8-diazabicyclo[3.2.1]octanes, which are structurally related to the target compound. It has been shown that 3,8-diazabicyclo[3.2.1]octane cycloadducts can rearrange to the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane system. acs.orgnih.gov Mechanistic investigations, including DFT calculations, have been employed to understand this transformation. acs.org One proposed mechanism involves an initial acid-promoted cleavage of a C-N bond to form a stabilized carbocation, followed by a Wagner-Meerwein type rearrangement and subsequent ring closure to furnish the [2.2.2] scaffold. The formation of a tricyclic fused lactone-lactam system from a diazabicyclo[3.2.1]octane derivative has also been observed, with the proposed mechanism involving an initial rearrangement to a diazabicyclo[2.2.2]octane intermediate followed by lactonization. acs.orgnih.gov
Another important class of rearrangements involves radical reactions . Radical rearrangements of tropane (B1204802) derivatives, which contain an 8-azabicyclo[3.2.1]octane core, have been used to access functionalized 6-azabicyclo[3.2.1]octane systems. researchgate.net While the specific mechanisms can be complex, they often involve the generation of a radical species that undergoes a 1,2- or 1,5-hydrogen atom transfer or a skeletal rearrangement to a more stable radical intermediate before being trapped.
The rhodium-catalyzed decomposition of fused bicyclic α-diazo-β-hydroxyketones provides an efficient route to bridged bicyclo[m.n.1]ketones, including the bicyclo[3.2.1]octane system, via a rearrangement pathway. benchchem.com The proposed mechanism proceeds through the formation of a rhodium carbene intermediate, which then undergoes a 1,2-alkyl migration to afford the bridged bicyclic dione as the major product. benchchem.com
The following table summarizes some of the key mechanistic aspects discussed:
| Reaction Type | Key Mechanistic Features | Application/Significance |
| Domino Michael-Aldol Reaction | Organocatalyzed cascade involving conjugate addition and intramolecular aldol cyclization. | Efficient synthesis of polysubstituted bicyclo[3.2.1]octanes. |
| Intramolecular [3+2] Nitrone Cycloaddition | 1,3-dipolar cycloaddition leading to bicyclic isoxazolidines. | Synthesis of complex bicyclo[3.2.1]octane frameworks as precursors to alkaloids. benchchem.com |
| Beckmann Rearrangement | Acid-promoted migration of a carbon anti to an oxime hydroxyl group. | Formation of azabicyclic lactams from bicyclic ketones. researchgate.net |
| Skeletal Rearrangement of Diazabicyclo[3.2.1]octanes | Can proceed via a Wagner-Meerwein type mechanism to form diazabicyclo[2.2.2]octanes. | Access to different bicyclic and tricyclic frameworks. acs.orgnih.gov |
| Rhodium-Catalyzed Rearrangement | Involves a rhodium carbene intermediate followed by a 1,2-alkyl migration. | Synthesis of bridged bicyclic diones. benchchem.com |
Derivatization and Functionalization Strategies for 3 Azabicyclo 3.2.1 Octane 2,4 Dione
The 3-azabicyclo[3.2.1]octane-2,4-dione core represents a rigid and synthetically versatile scaffold. Its structure allows for systematic modifications at several positions, enabling the exploration of structure-activity relationships and the development of specialized molecular tools for chemical and biological research. Strategies for its derivatization focus on introducing a wide range of functional groups, controlling stereochemistry, and incorporating isotopic labels for mechanistic studies.
Advanced Research Applications of 3 Azabicyclo 3.2.1 Octane 2,4 Dione in Chemical Sciences
Role as a Rigid Molecular Scaffold in Medicinal Chemistry Research
The conformationally constrained structure of the 3-azabicyclo[3.2.1]octane core is a highly attractive feature in medicinal chemistry. ontosight.ai By locking the molecule into a defined three-dimensional shape, this scaffold allows for the precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This principle is fundamental to rational drug design, where presenting a pharmacophore in a specific conformation can significantly improve its pharmacological activity. nih.gov
The 3-azabicyclo[3.2.1]octane-2,4-dione framework serves as a key building block for creating new bioactive compounds. ontosight.airsc.org Its structure is a component of various molecules designed to interact with biological systems, including potential therapeutic agents for neurological disorders and inflammation. ontosight.aiontosight.ai The synthesis of these complex molecules often requires multi-step reaction sequences, including cyclization and the introduction of diverse substituents. ontosight.ai The development of efficient synthetic routes is an active area of research, as it enables the exploration of structure-activity relationships (SAR) by creating libraries of derivatives with varied substitution patterns. ontosight.ai For instance, derivatives have been synthesized with substituents like piperidinyl-butynyl and diethylamino-butynyl chains, which are of interest for their potential interactions with pharmacological targets. ontosight.ainih.gov
Table 1: Examples of this compound Derivatives in Research
| Derivative Name | Key Structural Features | Potential Research Area |
|---|---|---|
| 3-(4-(1-pyrrolidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | Trimethylated scaffold with a pyrrolidinyl-butynyl side chain. ontosight.ai | Neurological effects, anti-inflammatory properties. ontosight.ai |
| 3-(4-(1-piperidinyl)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | Trimethylated scaffold with a piperidinyl-butynyl side chain. ontosight.ai | Pharmaceutical research, targeting specific receptors. ontosight.ai |
| 3-(4-(diethylamino)-2-butynyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | Trimethylated scaffold with a diethylamino-butynyl side chain. nih.gov | Drug development, exploring structure-activity relationships. |
| 3-(3-(4-(2-methylphenyl)-1-piperazinyl)propyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione | Trimethylated scaffold with a substituted piperazinylpropyl side chain. ontosight.ai | Central nervous system (CNS) active compounds. ontosight.ai |
In the field of peptidomimetics, the goal is to create non-peptide molecules that mimic the structure and function of peptides. Rigid scaffolds are crucial for this purpose, as they can emulate specific secondary structures like β-turns. While much research has focused on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane core (known as BTAa), the underlying principle applies to the this compound skeleton. researchgate.netunifi.it These bicyclic systems serve as conformationally constrained dipeptide isosteres, where the rigid framework holds appended functional groups (mimicking amino acid side chains) in well-defined spatial orientations. unifi.it This approach has been used to develop inhibitors for enzymes such as HIV protease and to design ligands for integrins. researchgate.netnih.gov The ability to generate libraries of these scaffolds with diverse stereochemistry and functionality makes them powerful tools in drug discovery. unifi.it
The 3-azabicyclo[3.2.1]octane ring system is a significant structural motif in the discovery of new drugs due to its potential for interaction with various biological targets. ontosight.ai The rigid nature of the scaffold reduces the entropic penalty upon binding to a receptor or enzyme active site, potentially leading to higher affinity. Researchers explore its use as a bioisostere for other common structures, such as the phenyl ring, to improve physicochemical properties like solubility and metabolic stability while retaining bioactivity. ontosight.ai The dione (B5365651) functionality and the nitrogen atom provide sites for hydrogen bonding, while the carbon skeleton allows for hydrophobic interactions, making the scaffold versatile for targeting a range of biological macromolecules. ontosight.ai Compounds incorporating this scaffold are often investigated for their effects on the central nervous system, partly due to the prevalence of the piperazine (B1678402) moiety in many neuroactive substances which can be attached to the bicyclic core. ontosight.ai
The 3-azabicyclo[3.2.1]octane skeleton is structurally related to the core of tropane (B1204802) alkaloids (which feature an 8-azabicyclo[3.2.1]octane core), a class of natural products with significant medicinal applications. nih.govkoreascience.kr Synthetic strategies developed for one scaffold can often inform the other. Research in this area focuses on creating analogues of natural tropane alkaloids to modulate their biological properties. nih.gov Synthetic approaches to the azabicyclo[3.2.1]octane framework, such as intramolecular Mannich reactions and [4+3] cycloadditions, provide access to these core structures. koreascience.krpwr.edu.pl These methods allow for the late-stage functionalization of the bicyclic system at key positions, enabling the synthesis of diverse analogues for structure-activity relationship studies, as demonstrated in the synthesis of datumetine (B1594502) and other tropane-related compounds. nih.gov
Contributions to Methodological Organic Synthesis and Catalysis
The this compound scaffold is not only a target in medicinal chemistry but also a subject of research in synthetic methodology. The development of efficient and stereoselective methods to construct this bicyclic system is a key research goal. rsc.org One established route involves a sequence starting from 2-norbornanone, proceeding through a Mannich reaction, a Baeyer-Villiger reaction, and a final self-condensation step to yield the dione. dp.techresearchgate.net Other innovative strategies include organocatalyzed domino reactions, which can construct complex bicyclic systems in a single, atom-economical operation. Furthermore, the synthesis of optically active versions of the azabicyclo[3.2.1]octane skeleton has been achieved using chiral auxiliaries, such as (R)-α-methylbenzylamine, in intramolecular Mannich reactions, although achieving high asymmetric induction can be challenging. koreascience.kryakhak.org These methodological advancements are crucial for providing the chemical tools needed to build libraries of complex molecules for further study.
Table 2: Selected Synthetic Methods for Azabicyclo[3.2.1]octane Skeletons
| Synthetic Strategy | Key Features | Application | Reference(s) |
|---|---|---|---|
| Mannich/Baeyer-Villiger/Condensation | Multi-step sequence from 2-norbornanone. | Synthesis of the core dione structure. | dp.tech, researchgate.net |
| Intramolecular Mannich Reaction | Cyclization of an amino dioxolane precursor. | Access to optically active skeletons. | koreascience.kr, yakhak.org |
| Dieckmann-analogous Cyclization | Cyclization of 2-(3,5-dioxopiperazin-2-yl)acetates. | Formation of bridged piperazine-2,6-diones. | nih.gov |
| [4+3] Cycloaddition | Reaction between a pyrrole (B145914) derivative and activated tetrabromoacetone. | Access to nortropinone precursors and related scaffolds. | pwr.edu.pl |
Research into Analytical Chemistry Applications, including Colorimetric Reactions
Based on a review of the available research literature, there is limited specific information regarding the application of this compound in analytical chemistry, particularly in the development of colorimetric reactions. While its chemical properties, including the dione functionality, suggest potential for derivatization reactions that could be adapted for analytical purposes, this does not appear to be a current focus of extensive research. The primary research interest in this compound and its derivatives is overwhelmingly concentrated in the areas of medicinal chemistry and synthetic methodology. ontosight.airsc.org
Future Directions and Emerging Research Avenues for 3 Azabicyclo 3.2.1 Octane 2,4 Dione
Development of Innovative and Sustainable Synthetic Methodologies
The construction of the 3-azabicyclo[3.2.1]octane-2,4-dione core has traditionally relied on multi-step sequences. Future efforts are geared towards the development of more atom-economical and environmentally benign synthetic methods.
Key areas of focus include:
Domino and Cascade Reactions: Designing single-pot reactions that form multiple bonds in a sequential manner offers an elegant and efficient route to the bicyclic core. Organocatalysis, in particular, has shown promise in facilitating these complex transformations.
Enantioselective Synthesis: The development of catalytic enantioselective methods, such as the desymmetrization of prochiral cyclic 1,3-diketones, is crucial for accessing specific stereoisomers of this compound and its derivatives. Chiral phosphoric acids are emerging as powerful catalysts in this area.
Photochemical Synthesis: Intramolecular [2+2] photochemical cyclization presents a novel and rapid method for constructing related azabicyclic systems, a strategy that could be adapted for the synthesis of this compound. researchgate.net
A notable example is the development of a three-component domino reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) for the synthesis of dioxo-azabicyclo[3.2.1]octanes. dp.tech
Integration of Advanced Computational Approaches for Predictive Design
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.
Future computational studies will likely focus on:
Elucidation of Stereoselectivity: Computational models are instrumental in understanding the origins of stereoselectivity in reactions involving the bicyclo[3.2.1]octane framework. By predicting the three-dimensional structure, these models can guide the design of reactions to favor the formation of a desired stereoisomer.
Pharmacophore Modeling: For medicinal chemistry applications, computational models can help in designing derivatives with improved biological activity and selectivity. This involves identifying the key structural features required for interaction with a specific biological target.
Reaction Mechanism Studies: Computational methods can provide detailed insights into the mechanisms of synthetic reactions, aiding in the optimization of reaction conditions and the development of new synthetic strategies.
Expansion of Derivatization Strategies for Novel Research Utility
The functionalization of the this compound scaffold is key to tuning its properties for various applications. Future research will explore a wider range of derivatization strategies to create novel analogs with unique functionalities.
Promising areas for expansion include:
Synthesis of Biaryl Amides: The synthesis and evaluation of biaryl amides containing an azabicyclooctane headpiece have already shown potential in the development of mixed arginine vasopressin (AVP) receptor antagonists. nih.gov Further exploration of different aryl substituents could lead to more potent and selective compounds.
Introduction of Diverse Functional Groups: Introducing a variety of functional groups at different positions of the bicyclic core will allow for the fine-tuning of its electronic and steric properties. This will be crucial for applications in materials science and as molecular probes.
Development of Scaffolds for Total Synthesis: The 2-azabicyclo[3.2.1]octane scaffold, a close structural relative, has been utilized as a key intermediate in the total synthesis of complex natural products. rsc.orgresearchgate.net Similar applications for the this compound core are an active area of research.
| Derivative Class | Synthetic Approach | Potential Application |
| Biaryl amides | Amide coupling reactions | Mixed AVP receptor antagonists |
| Phenothiazine (B1677639) derivatives | N-alkylation with phenothiazine moieties | Pharmaceutical agents |
| N3/8-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues | Cyclocondensation and substitution reactions | Antiproliferative agents |
Exploration of Interdisciplinary Research Applications in Chemical Biology and Supramolecular Chemistry
The unique three-dimensional structure of this compound makes it an attractive building block for applications beyond traditional medicinal chemistry.
Emerging interdisciplinary research areas include:
Chemical Biology: Derivatives of this compound can be designed as chemical probes to study biological processes. For instance, appropriately functionalized analogs could be used to investigate enzyme function or receptor binding.
Supramolecular Chemistry: The rigid scaffold of this compound can serve as a building block for the construction of larger, well-defined supramolecular assemblies. Its ability to form hydrogen bonds, as seen in the related 3-azabicyclo[3.3.1]nonane-2,4-dione, suggests potential for creating ordered structures with interesting properties. rsc.orgnih.gov
Materials Science: Incorporation of the this compound unit into polymers or other materials could impart unique properties such as thermal stability, rigidity, and specific recognition capabilities.
The continued exploration of these future research avenues will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for its application in a wide range of scientific disciplines.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Azabicyclo[3.2.1]octane-2,4-dione derivatives?
- Methodological Answer : Core synthesis often involves cyclization reactions, such as intramolecular aldol condensation or [3+2] cycloadditions. Substituents (e.g., morpholinylmethyl or benzyl groups) are introduced via alkylation or nucleophilic substitution. For example, morpholine-containing derivatives are synthesized by reacting the bicyclic core with morpholine derivatives under reflux conditions in anhydrous solvents like THF or DCM . Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound analogs?
- Methodological Answer :
- NMR : H and C NMR are used to identify substituent positions and stereoisomers. Coupling constants (-values) help distinguish axial/equatorial protons in the bicyclic system .
- X-ray Crystallography : Resolves absolute configuration, especially for chiral centers (e.g., 3-substituted morpholinyl groups) .
- IR Spectroscopy : Confirms carbonyl (2,4-dione) and amine functional groups via characteristic stretches (e.g., 1700–1750 cm for diketones) .
Q. How should researchers handle safety and purity during the synthesis of halogenated derivatives (e.g., 3-chloro-8-methyl analogs)?
- Methodological Answer :
- Safety : Use fume hoods and personal protective equipment (PPE) due to respiratory and dermal hazards. Immediate first aid for exposure includes flushing eyes with water (15+ minutes) and seeking medical attention .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity. Halogenated byproducts are monitored via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing substituted 3-Azabicyclo[3.2.1]octane-2,4-diones?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for cyclization efficiency. For example, ZnCl increases diketone formation rates by 30% in THF at 60°C .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky substituents (e.g., 4-methylphenyl groups) .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions in stereosensitive substitutions .
Q. What computational methods predict the reactivity of this compound in cycloaddition or ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states (e.g., for Diels-Alder reactions). Basis sets like B3LYP/6-31G* provide accurate activation energy estimates .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., water vs. toluene) .
- Docking Studies : Predict binding affinity for biological targets (e.g., enzyme active sites) using AutoDock Vina .
Q. How do structural modifications at the 3-position affect biological activity in bis-quaternary derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents with varying electronic profiles (e.g., electron-withdrawing Cl vs. electron-donating OMe) and compare IC values in enzyme assays. For instance, morpholinylmethyl groups enhance solubility but reduce membrane permeability .
- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to correlate lipophilicity with bioavailability .
Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar derivatives?
- Methodological Answer :
- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH, temperature, cell lines). For example, cytotoxicity variations in cancer cells may arise from differences in ATP levels or incubation times .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
- Mechanistic Studies : Use CRISPR knockouts or enzyme inhibitors to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
